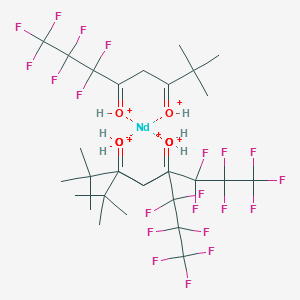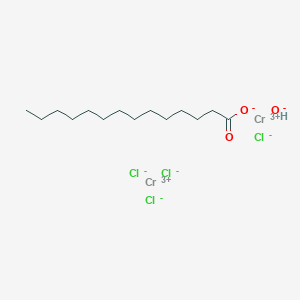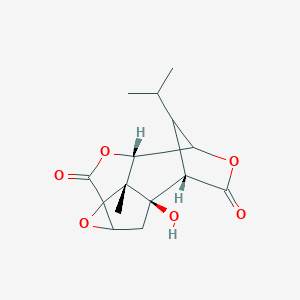
Ytterbium fluoride oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ytterbium fluoride, also known as Ytterbium (III) fluoride or Ytterbium trifluoride, is an inorganic chemical compound . It is a white substance that is insoluble in water . This compound has found niche usage as a radio-opaque agent in the dental industry to aid in the identification of fillings under X-ray examination .
Synthesis Analysis
Ytterbium (III) oxide can be obtained by directly reacting ytterbium with oxygen . It can also be obtained by the thermal decomposition of ytterbium carbonate or ytterbium oxalate at temperatures around 700 °C . A new approach for the preparation of approx. 5 nm sized ytterbium fluoride nanoparticles based on the fluorolytic sol–gel route has been reported .
Molecular Structure Analysis
Like the other trivalent oxides of the heavier lanthanides, ytterbium (III) oxide has the “rare-earth C-type sesquioxide” structure which is related to the fluorite structure with one quarter of the anions removed, leading to ytterbium atoms in two different six coordinate (non-octahedral) environments . In the crystal structure of ytterbium (II) fluoride, the Yb 2+ cation is surrounded by eight F − anions in the form of a cube, which is tetrahedrally surrounded by four Yb 2+ .
Physical And Chemical Properties Analysis
Ytterbium (III) fluoride is a white substance that is insoluble in water . Ytterbium (II) fluoride is a gray solid and crystallizes in the so-called fluorite type analogous to calcium fluoride with a unit cell a axis of 559.46 pm .
Safety And Hazards
Ytterbium fluoride is considered hazardous. It may cause respiratory irritation, is toxic if inhaled, causes serious eye irritation, causes skin irritation, is harmful in contact with skin, and is harmful if swallowed . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .
Direcciones Futuras
Ytterbium oxide, an essential rare earth oxide, is rapidly gaining recognition for its diverse range of applications. This material has been at the center of numerous innovations, driven by recent trends and developments in its utilization. It plays a pivotal role in laser technology, nuclear reactors, solar cells, advanced ceramics, and synthesis advancements .
Propiedades
IUPAC Name |
oxoytterbium;hydrofluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/FH.O.Yb/h1H;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXPDUKLRBOFFB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O=[Yb].F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FHOYb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ytterbium fluoride oxide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![(2Z,4E,6E,8E,10E,12E,14E)-2-[(1E,3E,5E,7E)-12-hydroxy-4,8,12-trimethyltrideca-1,3,5,7-tetraenyl]-7,11,15,19-tetramethylicosa-2,4,6,8,10,12,14,18-octaenal](/img/structure/B97472.png)

